molecular formula C19H22N4O B4756893 N-[2-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)-1-METHYLETHYL]-N'-(1-NAPHTHYL)UREA

N-[2-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)-1-METHYLETHYL]-N'-(1-NAPHTHYL)UREA

Cat. No.: B4756893
M. Wt: 322.4 g/mol
InChI Key: UUUOTFOWEVUEIG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)-1-METHYLETHYL]-N’-(1-NAPHTHYL)UREA is a complex organic compound that features a pyrazole ring and a naphthyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)-1-METHYLETHYL]-N’-(1-NAPHTHYL)UREA typically involves the reaction of 3,5-dimethylpyrazole with an appropriate isocyanate derivative. The reaction conditions often require a solvent such as dichloromethane and a catalyst to facilitate the formation of the urea linkage .

Industrial Production Methods

Industrial production methods for this compound may involve multi-step synthesis processes that ensure high yield and purity. These methods often include the use of automated reactors and stringent quality control measures to maintain consistency in the final product.

Chemical Reactions Analysis

Types of Reactions

N-[2-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)-1-METHYLETHYL]-N’-(1-NAPHTHYL)UREA can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyrazole ring.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Solvents: Dichloromethane, ethanol, and water.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides of the original compound, while reduction could produce amines or alcohols.

Scientific Research Applications

N-[2-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)-1-METHYLETHYL]-N’-(1-NAPHTHYL)UREA has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of N-[2-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)-1-METHYLETHYL]-N’-(1-NAPHTHYL)UREA involves its interaction with specific molecular targets. The compound may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This interaction can affect various biochemical pathways, leading to the desired therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    3,5-Dimethylpyrazole: A precursor in the synthesis of N-[2-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)-1-METHYLETHYL]-N’-(1-NAPHTHYL)UREA.

    Naphthylurea derivatives: Compounds with similar structural features but different functional groups.

Uniqueness

N-[2-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)-1-METHYLETHYL]-N’-(1-NAPHTHYL)UREA is unique due to its combination of a pyrazole ring and a naphthyl group, which imparts specific chemical and biological properties

Properties

IUPAC Name

1-[1-(3,5-dimethylpyrazol-1-yl)propan-2-yl]-3-naphthalen-1-ylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N4O/c1-13-11-15(3)23(22-13)12-14(2)20-19(24)21-18-10-6-8-16-7-4-5-9-17(16)18/h4-11,14H,12H2,1-3H3,(H2,20,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUUOTFOWEVUEIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1CC(C)NC(=O)NC2=CC=CC3=CC=CC=C32)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[2-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)-1-METHYLETHYL]-N'-(1-NAPHTHYL)UREA
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
N-[2-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)-1-METHYLETHYL]-N'-(1-NAPHTHYL)UREA
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
N-[2-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)-1-METHYLETHYL]-N'-(1-NAPHTHYL)UREA
Reactant of Route 4
Reactant of Route 4
N-[2-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)-1-METHYLETHYL]-N'-(1-NAPHTHYL)UREA
Reactant of Route 5
Reactant of Route 5
N-[2-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)-1-METHYLETHYL]-N'-(1-NAPHTHYL)UREA
Reactant of Route 6
Reactant of Route 6
N-[2-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)-1-METHYLETHYL]-N'-(1-NAPHTHYL)UREA

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.